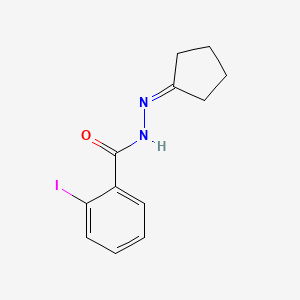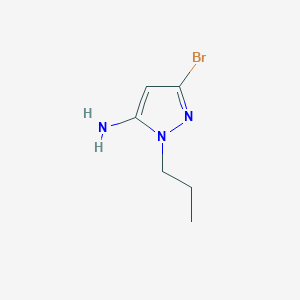![molecular formula C24H20ClF2N5O2 B10904705 6-(4-chlorophenyl)-N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10904705.png)
6-(4-chlorophenyl)-N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-CHLOROPHENYL)-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazolopyridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-CHLOROPHENYL)-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include 4-chlorophenylhydrazine, 4-(difluoromethoxy)benzaldehyde, and 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. The reaction conditions may involve the use of solvents like ethanol or methanol, and catalysts such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation are commonly employed to purify the final product.
化学反应分析
Types of Reactions
6-(4-CHLOROPHENYL)-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typical conditions include controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 6-(4-CHLOROPHENYL)-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, 6-(4-CHLOROPHENYL)-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE may be evaluated for its pharmacological properties, including its potential as an anti-inflammatory, anti-cancer, or antimicrobial agent.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-(4-CHLOROPHENYL)-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- N’~4~-{(E)-1-[4-(Difluoromethoxy)phenyl]ethylidene}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Uniqueness
6-(4-CHLOROPHENYL)-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is unique due to the presence of both chlorophenyl and difluoromethoxyphenyl groups, which may confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C24H20ClF2N5O2 |
|---|---|
分子量 |
483.9 g/mol |
IUPAC 名称 |
6-(4-chlorophenyl)-N-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H20ClF2N5O2/c1-13(15-6-10-18(11-7-15)34-24(26)27)29-30-23(33)19-12-20(16-4-8-17(25)9-5-16)28-22-21(19)14(2)31-32(22)3/h4-12,24H,1-3H3,(H,30,33)/b29-13+ |
InChI 键 |
VWAJEBWXEPGYIB-VFLNYLIXSA-N |
手性 SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N/N=C(\C)/C4=CC=C(C=C4)OC(F)F)C |
规范 SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN=C(C)C4=CC=C(C=C4)OC(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-({[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10904625.png)
![methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904631.png)

![(2-methylpiperidin-1-yl)[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10904637.png)
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B10904644.png)
![7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10904651.png)

![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B10904660.png)
![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B10904701.png)
![6-({4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10904710.png)
![N'-[(Z)-(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide](/img/structure/B10904715.png)
![5-(4-bromophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10904718.png)
![2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-N-(naphthalen-1-yl)-2-oxoacetamide](/img/structure/B10904721.png)
![2-amino-7,7-dimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10904724.png)
